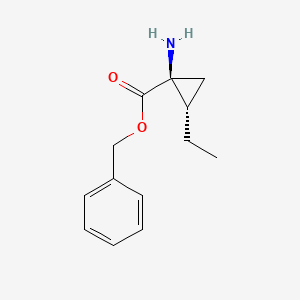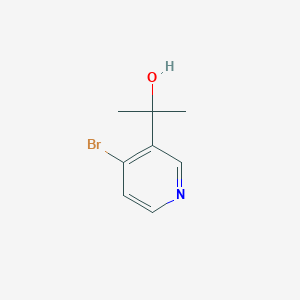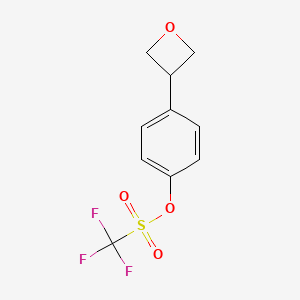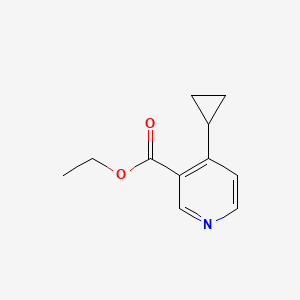
Ethyl4-cyclopropylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl4-cyclopropylnicotinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The compound features a cyclopropyl group attached to the nicotinate moiety, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl4-cyclopropylnicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the use of cyclopropyl bromide and ethyl nicotinate in a nucleophilic substitution reaction. This reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Ethyl4-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl4-cyclopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl4-cyclopropylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act on nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. By binding to these receptors, this compound can modulate neuronal activity and influence various physiological processes.
類似化合物との比較
Ethyl4-cyclopropylnicotinate can be compared with other esters and nicotinic acid derivatives:
Ethyl nicotinate: Similar in structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
Methyl nicotinate: Another ester of nicotinic acid, differing in the alkyl group attached to the ester moiety.
Cyclopropyl nicotinate: Similar to this compound but with different ester groups, leading to variations in reactivity and applications.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
ethyl 4-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-12-6-5-9(10)8-3-4-8/h5-8H,2-4H2,1H3 |
InChIキー |
HMRMRFHSZYTSQN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



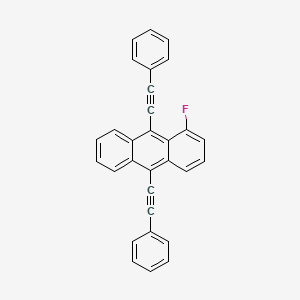
![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
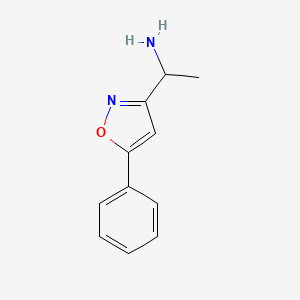
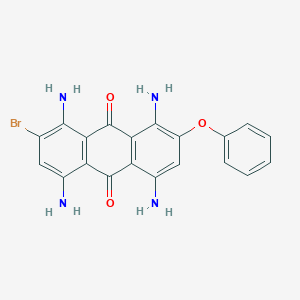
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
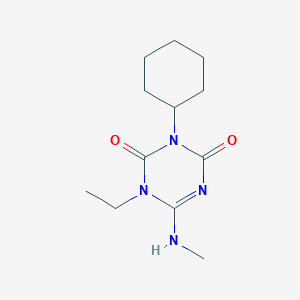


![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
